molecular formula C22H21N3O3S3 B2816702 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 953960-50-4

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2816702
CAS No.: 953960-50-4
M. Wt: 471.61
InChI Key: YMHYKAVRBSFIMF-UHFFFAOYSA-N
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Description

This compound features a thiazole ring linked via a thioether group to a 3,5-dimethoxybenzyl moiety. The acetamide bridge connects this structure to a 4-methyl-substituted benzothiazole ring.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-13-5-4-6-18-20(13)25-21(31-18)24-19(26)9-15-12-30-22(23-15)29-11-14-7-16(27-2)10-17(8-14)28-3/h4-8,10,12H,9,11H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHYKAVRBSFIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule featuring a thiazole ring, which is often associated with significant biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound contains multiple functional groups that contribute to its biological properties. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Achieved through cyclization of thioamide and α-haloketone precursors.
  • Introduction of the Benzyl Thioether : Involves nucleophilic substitution of a benzyl halide with a thiol group.
  • Acetamide Formation : Final step involving acylation of the thiazole derivative with acetic anhydride or acetyl chloride.

This multi-step synthesis is crucial for obtaining high yields and purity, often optimized through catalytic processes.

Antimicrobial Properties

Compounds containing thiazole rings have been shown to exhibit significant antimicrobial activity. In various studies, derivatives similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with thiazole structures have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus significantly .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer cells (HCT116). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated by interactions with specific molecular targets such as enzymes involved in cell growth regulation .

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The thiazole moiety may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound could modulate receptor activity involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar thiazole derivatives:

  • Antitumor Activity : A study reported that benzothiazole derivatives showed significant inhibition of tumor growth in xenograft models, correlating with increased apoptosis markers in treated tissues .
  • Antimicrobial Screening : Another investigation screened a series of thiazole compounds against various bacterial strains, finding that many exhibited MIC values lower than standard antibiotics .
  • Docking Studies : Computational docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer cell proliferation, further supporting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms / Cell LinesObserved EffectsReference
AntimicrobialE. coli, S. aureusSignificant inhibition of growth
AnticancerA549 (lung), MCF-7 (breast)Induction of apoptosis; reduced proliferation
Enzyme InteractionVarious enzymesInhibition of enzymatic activity

Scientific Research Applications

Structural Features:

  • Thiazole Ring: Known for its role in various pharmacological properties.
  • Benzyl Thioether Group: Enhances reactivity and interaction with biological targets.
  • Acetamide Group: Facilitates hydrogen bonding interactions.

Biological Activities

Research indicates that 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide exhibits significant biological activity, including:

  • Anticancer Activity:
    • The compound has shown promising results in inducing apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Studies have indicated its effectiveness against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with growth inhibition values indicating strong cytotoxicity .
  • Antimicrobial Properties:
    • The presence of the thiazole ring contributes to antibacterial and antiviral activities. Compounds containing similar structural features have been reported to exhibit effective inhibition against a range of pathogens .
  • Acetylcholinesterase Inhibition:
    • Related compounds with thiazole structures have demonstrated significant acetylcholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Case Studies

Several studies have documented the applications of this compound:

  • In Vitro Cytotoxicity Assays:
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing a strong inhibitory effect on MCF-7 cells with a GI50 value significantly lower than standard chemotherapeutic agents .
  • Molecular Docking Studies:
    • Computational studies have elucidated the binding interactions between the compound and target enzymes, supporting its potential as a lead compound in drug development .
  • Synthesis and Biological Evaluation:
    • Research has focused on synthesizing derivatives of this compound to enhance its biological activity further. The introduction of various substituents has been explored to optimize binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Research Findings and Implications

  • Kinase Inhibition: Compounds with pyrimidinone cores (e.g., G1-4, Compound 19) show explicit kinase inhibitory activity, suggesting the target compound’s thiazole core may need optimization for similar applications .
  • Antimicrobial vs. Anticancer Activity : While the target compound shares structural motifs with antibacterial agents (e.g., 5d), its lack of nitro or CF₃ groups may limit potency against targets like VEGFR-2 .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions starting with thiazole ring formation, followed by thioether linkage and acetamide coupling. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Bases like NaOH or K₂CO₃ facilitate thiol-thiazole coupling .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Monitoring : TLC and NMR track intermediate purity; final product purification uses column chromatography .
    Table 1 : Example reaction optimization from analogous compounds:
StepSolventCatalystTemp (°C)Yield (%)Reference
Thioether formationDMFK₂CO₃7078
Acetamide couplingDCMEDCIRT85

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms thiazole protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 459.12) and fragmentation patterns .
  • IR : Stretching frequencies for C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) confirm functional groups .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ in HCT-116 or MCF-7) with positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Compare protocols for cell line viability (e.g., ATP vs. resazurin-based assays) .
  • Structural analogs : Test derivatives (e.g., fluorinated or methoxy-variants) to isolate active moieties (see Table 2 ) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm target binding if conflicting IC₅₀ values arise .
    Table 2 : Bioactivity comparison of structural analogs:
CompoundModificationIC₅₀ (μM) HCT-116Reference
TargetNone12.4
Analog A4-Fluorine8.9
Analog BPropanamide>50

Q. What strategies identify the compound’s molecular targets?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • X-ray crystallography : Co-crystallize with suspected targets (e.g., kinases) using SHELX programs for structure refinement .
  • Molecular docking : Perform in silico screening (AutoDock Vina) against databases like PDB; validate with mutagenesis .

Q. How can synthetic impurities be minimized during scale-up?

  • Methodological Answer :
  • Batch optimization : Use Design of Experiments (DoE) to test variables (solvent ratio, catalyst loading) .
  • In-line analytics : Implement HPLC-MS for real-time impurity tracking .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for polymorph control .

Q. What computational approaches predict structure-activity relationships (SAR)?

  • Methodological Answer :
  • QSAR modeling : Use Gaussian or MOE to correlate electronic properties (HOMO/LUMO) with bioactivity .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess target-binding stability .
  • Pharmacophore mapping : Identify critical motifs (e.g., thiazole sulfur) using Schrödinger’s Phase .

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